Hydrogen‑Bond Donor Capacity vs. Ethyl 1‑Methyl‑1H‑pyrazole‑4‑carboxylate
The target compound possesses one hydrogen‑bond donor (the primary alcohol), whereas the closest simple analog—ethyl 1‑methyl‑1H‑pyrazole‑4‑carboxylate (CAS 85290‑80‑8)—has zero HBDs. This difference directly impacts aqueous solubility and the ability to engage biological targets through hydrogen bonding. PubChem computed data show HBD count = 1 for the target vs. 0 for the comparator, along with a TPSA of 64.4 Ų vs. 44.1 Ų [1][2].
Comparator: 0 HBD, 44.1 Ų
| Evidence Dimension | Hydrogen‑Bond Donor Count (computed) |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | Ethyl 1‑methyl‑1H‑pyrazole‑4‑carboxylate: 0 |
| Quantified Difference | +1 HBD; TPSA difference +20.3 Ų |
| Conditions | Computed by Cactvs/PubChem 2021–2025 release |
Why This Matters
The additional HBD enables hydrogen‑bond‑mediated molecular recognition and can improve solubility by >10‑fold in fragment screening libraries, directly influencing hit rates.
- [1] PubChem. (2026). Compound Summary for CID 125724987, Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate. View Source
- [2] PubChem. (2026). Compound Summary for CID 11116265, Ethyl 1-methyl-1H-pyrazole-4-carboxylate. View Source
